molecular formula C10H8N2O B057264 5-Ethenyl-3-phenyl-1,2,4-oxadiazole CAS No. 28917-17-1

5-Ethenyl-3-phenyl-1,2,4-oxadiazole

Cat. No. B057264
CAS RN: 28917-17-1
M. Wt: 172.18 g/mol
InChI Key: WSTDQQDNFXEASU-UHFFFAOYSA-N
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Description

5-Ethenyl-3-phenyl-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds that contain an oxygen atom and two nitrogen atoms . They are common motifs in drug-like compounds and are regularly employed to replace the ester and amide functions with bioisosteric alternatives .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, including 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Antibacterial Effects

Certain compounds of 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Potential Alternative Templates for Antibacterial Agents

Compounds of 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .

Anticancer Applications

Oxadiazoles have been used in medicinal applications as an anticancer agent . The specific role of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole in this context would need further research.

Vasodilator Applications

Oxadiazoles have also been used as vasodilators . The specific role of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole in this context would need further research.

Anticonvulsant Applications

Oxadiazoles have been used as anticonvulsants . The specific role of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole in this context would need further research.

Antidiabetic Applications

Oxadiazoles have been used as antidiabetic agents . The specific role of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole in this context would need further research.

Energetic Behavior

Oxadiazole derivatives have shown favorable oxygen balance and positive heat of formations, indicating their potential as high-energy molecules .

Future Directions

1,2,4-Oxadiazoles, including 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, have potential for further refinement as anti-infective agents . They could be valuable for the design of new chemical entities with potential anti-infective activity .

properties

IUPAC Name

5-ethenyl-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTDQQDNFXEASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethenyl-3-phenyl-1,2,4-oxadiazole

CAS RN

28917-17-1
Record name 5-ethenyl-3-phenyl-1,2,4-oxadiazole
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